molecular formula C18H13N3O3S2 B2780597 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-nitro-1-benzothiophene-2-carboxamide CAS No. 391867-37-1

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-nitro-1-benzothiophene-2-carboxamide

Cat. No. B2780597
CAS RN: 391867-37-1
M. Wt: 383.44
InChI Key: XJUZHJNMMHYEKU-UHFFFAOYSA-N
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Description

This compound is a benzothiophene derivative, which is a type of heterocyclic compound. Benzothiophenes are aromatic compounds that contain a benzene ring fused to a thiophene ring. They are known to have various biological activities and are used in the synthesis of pharmaceuticals .

Scientific Research Applications

Let’s explore its unique applications:

Mechanism of Action

Target of Action

The primary target of this compound is the Mitogen-activated protein kinase 10 (MAPK10) . MAPK10, also known as JNK3, is a member of the MAP kinase family. MAP kinases act as integration points for multiple biochemical signals and are involved in a wide variety of cellular processes such as proliferation, differentiation, transcription regulation, and development.

Mode of Action

It is known that the compound interacts with mapk10, potentially altering its activity . This interaction could lead to changes in the phosphorylation state of the kinase, its localization within the cell, or its ability to interact with other proteins.

Biochemical Pathways

The compound’s interaction with MAPK10 suggests that it may affect the MAPK signaling pathway . This pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and response to stress. Changes in the activity of MAPK10 could therefore have downstream effects on these processes .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific changes it induces in MAPK10 activity and the MAPK signaling pathway. These effects could potentially include changes in cell growth, differentiation, and stress response .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its ability to interact with MAPK10

properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3S2/c19-9-13-12-3-1-2-4-15(12)26-18(13)20-17(22)16-8-10-7-11(21(23)24)5-6-14(10)25-16/h5-8H,1-4H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUZHJNMMHYEKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-nitro-1-benzothiophene-2-carboxamide

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